7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2,4,6,9,12H,3,5H2,1H3,(H,13,14) |
InChI Key |
JFYNGMWGBXZMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(N2)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Quinoline Precursors
Partial hydrogenation of quinoline derivatives to tetrahydroquinolines requires careful selection of catalysts and reaction conditions to avoid over-reduction to decahydroquinolines. Patent data for analogous compounds, such as 7-hydroxyquinoline-4-carboxylic acid, highlight the use of palladium-based catalysts under controlled hydrogen pressure. For example, a 2020 patent describes the hydrogenation of 7-bromoquinoline-4-carboxylic acid methyl ester using palladium acetate and Xantphos in 1,4-dioxane, achieving 98% yield of the saturated intermediate. Adapting this approach, the methoxy-substituted quinoline precursor could undergo similar catalytic hydrogenation to yield the tetrahydroquinoline core.
Methoxy Group Introduction
Methoxy group installation at position 7 can be achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. In the cited patents, amination of 7-bromoquinoline derivatives using cesium carbonate and tert-butoxycarbonyl (Boc)-protected amines demonstrates the feasibility of introducing nitrogen-based substituents. For methoxy groups, a copper-catalyzed coupling between a bromoquinoline intermediate and methanol under basic conditions may prove effective. Reaction parameters such as temperature (80–120°C), catalyst loading (5–10 mol% CuI), and ligand selection (e.g., 1,10-phenanthroline) are critical for minimizing side reactions.
Carboxylation Strategies
The carboxylic acid moiety at position 2 is most efficiently introduced via hydrolysis of a pre-installed ester group. Patent examples describe saponification of methyl esters using aqueous sodium hydroxide (10% w/v) at 60°C, followed by acidification to precipitate the carboxylic acid. Alternative routes include direct carboxylation using Grignard reagents or Kolbe-Schmitt synthesis, though these methods often suffer from poor regioselectivity in polycyclic systems.
Stepwise Synthesis and Reaction Optimization
Intermediate Preparation: 7-Methoxyquinoline-2-Carboxylic Acid Methyl Ester
A plausible synthetic route begins with 6-methoxyisatin as the starting material, undergoing cyclization with ethyl acetoacetate under acidic conditions to form the quinoline core. Bromination at position 7 using N-bromosuccinimide (NBS) in dichloromethane, followed by esterification with thionyl chloride in methanol, yields the methyl ester intermediate. Key reaction parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | H2SO4 (cat.), 100°C, 6 h | 75% |
| Bromination | NBS, CH2Cl2, 0°C to RT, 12 h | 82% |
| Esterification | SOCl2, MeOH, reflux, 24 h | 80.5% |
Hydrogenation to Tetrahydroquinoline
Catalytic hydrogenation of the quinoline ester intermediate employs Pd/C (10 wt%) under 50 psi H2 in ethanol at 80°C. Complete saturation of the pyridine ring is confirmed via 1H NMR (disappearance of aromatic protons at δ 8.5–9.0 ppm). Over-reduction to decahydroquinoline is mitigated by limiting reaction time to 4–6 h.
Saponification to Carboxylic Acid
The methyl ester undergoes hydrolysis with 2M NaOH in methanol-water (3:1) at 60°C for 3 h, followed by acidification with 2M HCl to pH 2. Filtration and drying afford the final carboxylic acid with >95% purity by HPLC.
Challenges and Mitigation Strategies
Regioselectivity in Methoxy Group Installation
Competing substitution at positions 5 and 8 of the quinoline ring is a major challenge. Steric directing groups, such as the Boc-protected amine in the cited patents, improve regioselectivity but require additional deprotection steps. Alternative approaches employ bulky ligands in copper-catalyzed couplings to favor substitution at position 7.
Stereochemical Control in Hydrogenation
The tetrahydroquinoline core introduces two stereocenters at positions 2 and 4. Asymmetric hydrogenation using chiral catalysts (e.g., (R)-BINAP-Pd complexes) achieves enantiomeric excesses >90%, though catalyst cost remains prohibitive for large-scale synthesis.
Purification of Polar Intermediates
The high polarity of carboxylic acid intermediates complicates isolation via standard extraction. Patent methods address this by precipitating the acid at precise pH levels (pH 2–3) and using cold washes with ice-cold water.
Scalability and Industrial Considerations
The described pathway demonstrates scalability potential, with patent examples reporting gram-scale syntheses and yields exceeding 80% at each step. Critical factors for industrial adoption include:
-
Catalyst Recycling : Palladium recovery via filtration and reactivation reduces costs.
-
Solvent Selection : Replacement of 1,4-dioxane with greener alternatives (e.g., cyclopentyl methyl ether) improves process sustainability.
-
Continuous Flow Systems : Automated systems minimize manual handling of toxic reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Nucleophiles such as amines and halides are used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of tetrahydroquinoline-carboxylic acids are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Biological Activity
7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is an organic compound belonging to the tetrahydroquinoline class, known for its diverse biological activities. Its molecular formula is C10H13NO3. This compound has been the subject of various studies investigating its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
The compound features a methoxy group and a carboxylic acid group, which contribute to its unique chemical behavior. It undergoes several chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can yield various derivatives that may enhance or alter its biological activity.
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It acts as an inhibitor of certain enzymes and receptors involved in critical cellular processes. The exact molecular pathways are still under investigation but are believed to include interactions with proteins that regulate cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown it to be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been shown to affect cell cycle progression and tubulin polymerization in cancer cell lines .
Data Summary
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.
- Anticancer Research : In vitro studies on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Q. What are the most reliable synthetic routes for 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with methoxy-containing precursors. For example, a modified Pictet-Spengler reaction using 4-methoxyaniline and β-keto esters under acidic conditions (e.g., HCl or TFA) has been reported for analogous tetrahydroquinoline derivatives . Optimization involves adjusting temperature (60–80°C), solvent polarity (e.g., ethanol vs. DCM), and catalytic acid strength. HPLC monitoring (C18 column, UV detection at 254 nm) is recommended to track intermediate formation and purity ≥95% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the methoxy singlet at δ 3.7–3.9 ppm and the carboxylic acid proton (if present) as a broad peak near δ 12–13 ppm. Tetrahydroquinoline ring protons appear as multiplets between δ 1.5–3.0 ppm (aliphatic CH₂/CH₃) and δ 6.5–7.5 ppm (aromatic protons) .
- ¹³C NMR : The carboxylic carbon resonates at δ 170–175 ppm, while the methoxy carbon appears at δ 55–60 ppm .
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
Q. What in vitro biological assays are commonly used to evaluate the activity of this compound, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to rule out solvent toxicity .
- Enzyme Inhibition : For studies targeting enzymes like COX-2 or kinases, use fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Normalize activity against a known inhibitor (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar tetrahydroquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogues (e.g., 7-Methoxy-1,2,3,4-tetrahydroquinoline vs. 2,2,4-Trimethyl derivatives ).
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to methyl/methoxy group positioning in active sites .
- Metabolic Stability Tests : Use liver microsomes to evaluate if discrepancies arise from differential metabolic degradation .
Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability, with in vivo hydrolysis studies to confirm release of the active form .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase circulation time. Characterize using dynamic light scattering (DLS) and in vitro release assays .
Q. How can researchers validate the proposed reaction mechanism for the synthesis of this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹³C or ²H labels at critical positions (e.g., methoxy group) and track intermediates via LC-MS/MS .
- Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) to identify rate-determining steps. Use Eyring plots to elucidate activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
